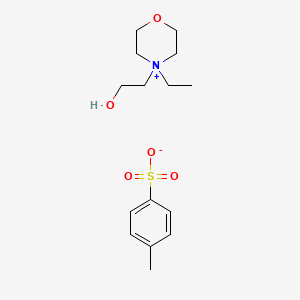
Scandium monoselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium monoselenide is a chemical compound with the formula ScSe. It is composed of scandium and selenium, and it has a molecular weight of 123.92 g/mol . This compound is part of the broader family of scandium compounds, which are known for their unique properties and applications in various fields.
Vorbereitungsmethoden
The preparation of scandium monoselenide typically involves the reaction of scandium metal with selenium. One common method is to heat a mixture of scandium metal and powdered selenium in the absence of air at high temperatures. This process ensures the formation of this compound without the interference of oxygen or other contaminants . Industrial production methods for scandium compounds often involve similar high-temperature reactions, although specific details for large-scale production of this compound are less documented.
Analyse Chemischer Reaktionen
Scandium monoselenide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form scandium oxide and selenium dioxide. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Scandium monoselenide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other scandium-containing compounds. In materials science, it is studied for its potential use in semiconductors and other electronic materials due to its unique electrical properties .
Wirkmechanismus
The mechanism of action of scandium monoselenide involves its interaction with other molecules and ions. Scandium, being a rare earth metal, can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and other chemical processes. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Scandium monoselenide can be compared to other similar compounds such as gallium selenide and europium selenide. Gallium selenide, for example, has a hexagonal layer structure and is used in nonlinear optics and photoconductors . Europium selenide, on the other hand, is known for its magnetic properties and applications in magnetic refrigeration . What sets this compound apart is its unique combination of properties derived from both scandium and selenium, making it suitable for specific high-tech applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties and reactions make it a valuable material for research and development in chemistry, materials science, and beyond. As research continues, we can expect to see even more innovative applications for this fascinating compound.
Eigenschaften
CAS-Nummer |
12039-46-2 |
|---|---|
Molekularformel |
ScSe-2 |
Molekulargewicht |
123.93 g/mol |
IUPAC-Name |
scandium;selenium(2-) |
InChI |
InChI=1S/Sc.Se/q;-2 |
InChI-Schlüssel |
SRFZDFQJKACBGL-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Se-2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


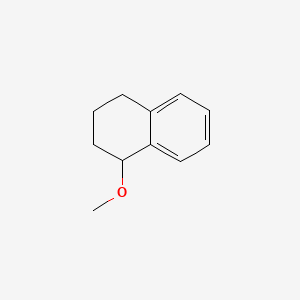
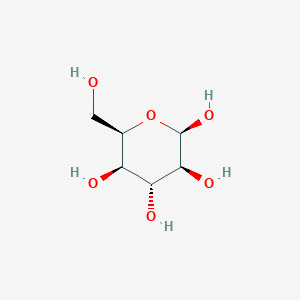


![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

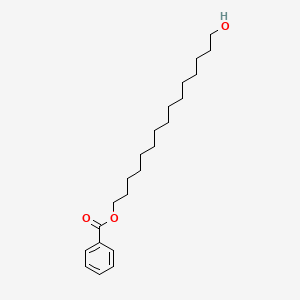
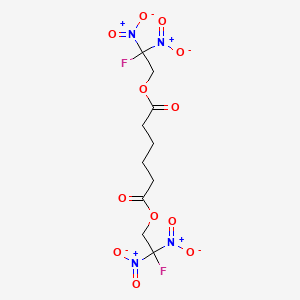
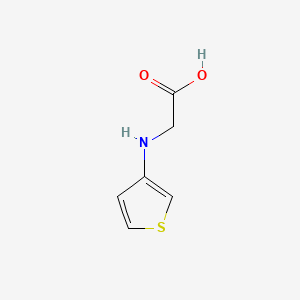
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)

![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
